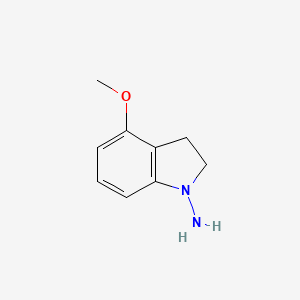

4-Methoxyindolin-1-amine

Description

Overview of Indoline (B122111) Derivatives in Contemporary Organic and Medicinal Chemistry

Indoline derivatives represent a cornerstone in the development of modern pharmaceuticals and functional organic molecules. nih.govmdpi.com Their structural versatility and inherent biological relevance have made them a focal point of intensive research. nih.govbohrium.com In medicinal chemistry, the indoline nucleus is a key component in drugs targeting a wide array of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. mdpi.comnih.gov For instance, certain indole (B1671886) derivatives are known to inhibit tubulin polymerization, a critical process in cell division, making them effective anticancer agents. mdpi.com Furthermore, the anti-inflammatory properties of indole-containing compounds, such as indomethacin, are well-established. mdpi.com The broad-ranging pharmacological activities of these compounds underscore their significance in drug discovery and development. nih.govbohrium.comnih.gov

Strategic Importance of Methoxy (B1213986) Substitution on the Indoline Core

The introduction of a methoxy (-OCH3) group onto the indoline core is a strategic decision that can profoundly influence the molecule's reactivity and biological profile. chim.it Methoxy groups are electron-donating, which can enhance the electron density of the aromatic ring system, thereby altering its susceptibility to electrophilic substitution and other chemical transformations. chim.itdergipark.org.tr This electronic modulation can also impact the binding affinity of the molecule to biological targets. acs.org The position of the methoxy group is crucial; for example, substitution at the C-4 position can activate the otherwise less reactive C-7 position for further functionalization. dergipark.org.tr This strategic placement allows for the synthesis of diverse and complex molecular architectures that would be challenging to access otherwise. chim.itnih.gov

Contextualizing the 4-Methoxyindoline Nucleus in Heterocyclic Synthesis

The 4-methoxyindole (B31235) nucleus serves as a valuable building block in the synthesis of more complex heterocyclic systems. ontosight.ai Its synthesis can be achieved through various methods, often starting from commercially available materials like di- and trimethoxyaniline derivatives. chim.it The presence of the methoxy group at the 4-position influences the regioselectivity of subsequent reactions, guiding the introduction of new functional groups to specific positions on the indole ring. nih.gov This control over reaction outcomes is a significant advantage in the multi-step synthesis of intricate target molecules. acs.org

Rationale for Investigating N-1 Functionalization of the Indoline System

The nitrogen atom at the N-1 position of the indoline ring offers a prime site for functionalization, providing a straightforward route to a wide range of derivatives with diverse properties. researchgate.netunimi.it N-1 functionalization can introduce new side chains containing various functional groups, such as amines, amides, esters, and alcohols, which can significantly impact the molecule's biological activity. acs.orgacs.org This approach has been successfully employed to develop potent antioxidant and anti-inflammatory agents. acs.orgacs.org The ability to readily modify the N-1 position makes it a key strategy in the design of new drug candidates and functional materials. researchgate.net

Chemical and Physical Properties of 4-Methoxyindolin-1-amine

While specific experimental data for this compound is not extensively available in the provided search results, its properties can be inferred from the general characteristics of related indoline and amine compounds.

General Properties of Related Compounds

| Property | General Description |

| Physical State | Likely a solid at room temperature, possibly crystalline. |

| Solubility | Expected to have some solubility in water, which would be enhanced in acidic solutions due to the basicity of the amine group. libretexts.orglibretexts.org It should be soluble in common organic solvents. ontosight.ai |

| Basicity | The presence of the amine group at the N-1 position confers basic properties to the molecule, allowing it to react with acids to form salts. libretexts.org |

| Reactivity | The amine group is nucleophilic and can undergo reactions such as alkylation and acylation. pressbooks.pub The methoxy-substituted aromatic ring is susceptible to electrophilic substitution. chim.it |

Synthesis and Reactions of this compound

The synthesis of this compound would likely involve a multi-step process, starting with the formation of the 4-methoxyindoline core followed by the introduction of the amine group at the N-1 position.

Plausible Synthetic Routes

A potential synthetic pathway could involve the N-alkylation of 4-methoxyindoline with a suitable reagent containing a protected amine functionality, followed by deprotection. For instance, the reaction of 4-methoxyindoline with a compound like N-(3-bromopropyl)phthalimide and subsequent removal of the phthalimide (B116566) group would yield the desired product.

Another approach could be the direct amination of the N-1 position, although this is often more challenging. The synthesis of related N-1 substituted indolines has been achieved through various methods, including the alkylation of indole derivatives. evitachem.com

Key Reactions of the Amine Functionality

The primary amine group in this compound is expected to undergo typical amine reactions:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, or even quaternary ammonium (B1175870) salts. pressbooks.pub

Acylation: Reaction with acid chlorides or anhydrides to form amides. pressbooks.pub

Formation of Schiff Bases: Condensation with aldehydes or ketones to form imines.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2097991-91-6 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

4-methoxy-2,3-dihydroindol-1-amine |

InChI |

InChI=1S/C9H12N2O/c1-12-9-4-2-3-8-7(9)5-6-11(8)10/h2-4H,5-6,10H2,1H3 |

InChI Key |

IJYSDWAVLRIACR-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1CCN2N |

Canonical SMILES |

COC1=CC=CC2=C1CCN2N |

Origin of Product |

United States |

Synthetic Methodologies for the 4 Methoxyindoline Scaffold and Its N 1 Functionalized Derivatives

Synthesis of the 4-Methoxyindoline Parent Compound

The creation of the fundamental 4-methoxyindoline structure can be achieved through two main strategic approaches: the reduction of a pre-existing 4-methoxyindole (B31235) precursor or the formation of the indoline (B122111) ring system through cyclization reactions.

Reduction Strategies for 4-Methoxyindole Precursors

The conversion of 4-methoxyindole to 4-methoxyindoline involves the saturation of the C2-C3 double bond in the pyrrole (B145914) ring. Various reducing agents and catalytic hydrogenation methods have been effectively employed for the reduction of indoles to indolines, and these can be applied to the 4-methoxy derivative.

Common chemical reducing agents for this transformation include zinc dust in the presence of a strong acid like phosphoric acid, which provides an efficient method for the reduction of the indole (B1671886) nucleus. Another powerful approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide, in combination with a strong acid like trifluoroacetic acid. This method is known for its rapid reaction times and good yields. Sodium cyanoborohydride in the presence of an acid is another effective reagent for the chemoselective reduction of the indole double bond.

Catalytic hydrogenation represents a widely used and often cleaner alternative. Heterogeneous catalysts like platinum on carbon (Pt/C) are highly effective for the hydrogenation of indoles. The reaction is typically carried out under a hydrogen atmosphere, and the presence of an acid activator, such as p-toluenesulfonic acid, in a solvent like water has been shown to be an environmentally benign and efficient procedure for the hydrogenation of unprotected indoles to their corresponding indolines. mdma.ch The choice of catalyst and reaction conditions can be critical to prevent over-reduction of the benzene (B151609) ring.

| Reduction Method | Reagent/Catalyst | Key Features |

| Chemical Reduction | Zinc dust / Phosphoric acid | Efficient, uses classical metal-acid reduction. |

| Borane complexes / Trifluoroacetic acid | Rapid reaction, good yields. | |

| Sodium cyanoborohydride / Acid | Chemoselective for the indole double bond. | |

| Catalytic Hydrogenation | Platinum on carbon (Pt/C) / H₂ | Clean, heterogeneous catalysis. |

| Pt/C / H₂ / p-toluenesulfonic acid (in water) | Environmentally friendly, high yields for unprotected indoles. mdma.ch |

Cyclization Approaches for the Formation of the 4-Methoxyindoline Ring System

Instead of starting with a pre-formed indole, the 4-methoxyindoline ring can be constructed through intramolecular cyclization reactions. One common strategy involves the reductive cyclization of a suitably substituted precursor, such as a 2-(2-nitrovinyl)anisole derivative. The reduction of the nitro group to an amine is followed by a spontaneous or catalyzed intramolecular cyclization to form the indoline ring.

Another approach is through intramolecular Heck-type reactions or other palladium-catalyzed cyclizations of precursors containing both an amino group and a vinyl or allyl group on an appropriately substituted benzene ring. While many cyclization methods in the literature focus on the synthesis of indoles, these can sometimes be adapted to produce indolines directly or as intermediates that can be readily reduced in situ. For instance, a reductive amination cascade of a suitably functionalized keto-amine precursor could also lead to the formation of the 4-methoxyindoline scaffold.

Approaches to N-1 Functionalization of 4-Methoxyindoline

The nitrogen atom of the indoline ring is a key site for introducing molecular diversity. A variety of classical and modern synthetic methods can be employed to attach alkyl, acyl, aryl, and other functional groups at this position.

N-Alkylation and N-Acylation Reactions at the Indoline Nitrogen

N-Alkylation of 4-methoxyindoline can be readily achieved through nucleophilic substitution reactions. The indoline nitrogen is first deprotonated with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to form the corresponding amide anion. This potent nucleophile can then react with a range of alkylating agents, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl tosylates, to afford the N-alkylated product. Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents a more atom-economical and environmentally friendly alternative.

N-Acylation introduces a carbonyl group at the N-1 position, forming an amide linkage. This is typically accomplished by reacting 4-methoxyindoline with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct. Thioesters have also been reported as effective acylating agents for indoles in the presence of a suitable base, offering a milder alternative to acyl chlorides.

| Functionalization | Reagents | Key Features |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide/Tosylate | Classical and versatile method. |

| Iron Catalyst / Alcohol | Atom-economical, "borrowing hydrogen" methodology. | |

| N-Acylation | Acyl Chloride / Base (e.g., Et₃N) | Highly reactive, widely applicable. |

| Acid Anhydride / Base | Milder than acyl chlorides, common for acetylation. | |

| Thioester / Base | Mild conditions, good functional group tolerance. |

Palladium-Catalyzed Methods for N-1 Arylation and Alkylation, including C-H/N-H Coupling in Related Systems

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful and versatile method for the N-arylation of amines, including indolines. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of 4-methoxyindoline with an aryl halide (bromide, chloride, or iodide) or aryl triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). The choice of ligand is crucial for the efficiency and scope of the reaction. This methodology allows for the synthesis of a wide array of N-aryl-4-methoxyindolines with excellent functional group tolerance. organic-chemistry.org

Palladium-catalyzed N-alkylation of amines with alcohols has also been developed, offering a sustainable approach to N-alkylated products. mdma.ch While less common than arylation, these methods, often proceeding via a "borrowing hydrogen" mechanism, can be applied to the synthesis of N-alkyl-4-methoxyindolines.

More advanced palladium-catalyzed reactions involving direct C-H/N-H coupling are an emerging area. While specific examples with 4-methoxyindoline may be limited, the principles of directed C-H activation could potentially be applied to create more complex N-functionalized indolines through coupling with various partners.

Multi-Component Reactions in Indoline N-1 Substitution

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be utilized to functionalize the N-1 position of 4-methoxyindoline. wikipedia.orgwikipedia.org

In a typical Ugi four-component reaction , 4-methoxyindoline (the amine component) can be reacted with an aldehyde or ketone, a carboxylic acid, and an isocyanide to generate an α-acylamino amide derivative attached to the indoline nitrogen. wikipedia.org This reaction allows for the rapid assembly of complex, peptide-like structures in a single step.

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the indoline nitrogen does not directly participate as a reactant in the classical Passerini reaction, modifications or subsequent reactions can be envisioned to incorporate the 4-methoxyindoline moiety.

The application of MCRs provides a powerful platform for the diversity-oriented synthesis of N-1 functionalized 4-methoxyindoline derivatives for screening in drug discovery and materials science.

Synthesis of Specific N-1 Substituted 4-Methoxyindoline Derivatives, including those containing amino or acylamino side chains

The functionalization of the N-1 position of the 4-methoxyindoline scaffold is a critical step in the synthesis of diverse derivatives. The introduction of nitrogen-containing substituents, such as amino and acylamino groups, transforms the physicochemical properties of the parent molecule, opening avenues for further chemical modification.

General strategies for the N-functionalization of indolines can be adapted for the 4-methoxy substituted variant. The synthesis of the parent compound, 4-methoxyindolin-1-amine, can be approached through direct N-amination of 4-methoxyindoline. This transformation typically involves electrophilic aminating agents. Subsequent acylation of the newly introduced amino group provides a straightforward route to N-1 acylamino derivatives.

While direct synthesis examples for this compound are not extensively detailed in prominent literature, established methods for N-alkylation and N-arylation of indolines provide a foundational understanding. For instance, the C–H functionalization approach for creating N-alkylindoles from N,N-dialkylanilines represents a modern strategy for forging the N-substituent bond, which could potentially be adapted for more complex side chains. nih.gov

A common two-step sequence for generating N-1 acylamino derivatives would involve:

N-Amination: Reaction of 4-methoxyindoline with an appropriate aminating agent (e.g., hydroxylamine-O-sulfonic acid or a chloramine (B81541) species) under basic conditions to form this compound.

Acylation: Treatment of the resulting this compound with an acylating agent, such as an acid chloride (R-COCl) or an anhydride ((R-CO)₂O), in the presence of a non-nucleophilic base to yield the corresponding N-acylamino-4-methoxyindoline.

This modular approach allows for the introduction of a wide variety of acyl groups, thereby enabling the systematic modification of the side chain.

Table 1: General Synthetic Strategies for N-1 Amino and Acylamino Functionalization

| Reaction Type | Substrate | Key Reagents | Product Type | General Applicability |

|---|---|---|---|---|

| N-Amination | 4-Methoxyindoline | Hydroxylamine-O-sulfonic acid, Chloramine | N-1 Amino Derivative | Established method for N-amination of secondary amines and heterocycles. |

| N-Acylation | This compound | Acid Chlorides (R-COCl), Anhydrides ((R-CO)₂O) | N-1 Acylamino Derivative | Standard and high-yielding reaction for converting primary amines to amides. |

Asymmetric Synthesis for Enantiomerically Pure 4-Methoxyindoline Frameworks

The development of synthetic routes to enantiomerically pure 4-methoxyindoline frameworks is of significant interest, as stereochemistry often plays a pivotal role in the biological activity of complex molecules. Asymmetric synthesis in this context aims to control the formation of stereocenters within the indoline core, yielding a single enantiomer. Several powerful strategies have emerged for achieving high levels of enantioselectivity in the synthesis of indoline derivatives.

Catalytic Asymmetric Synthesis: One of the most elegant approaches involves the use of chiral catalysts to direct the formation of the desired stereoisomer. Organocatalysis, employing small organic molecules as catalysts, has proven effective. For example, chiral phosphoric acids have been utilized in asymmetric cycloadditions involving indole derivatives to produce chiral chroman structures with high enantioselectivity (up to 98% ee). mdpi.com Similarly, complexes of rare-earth metals, such as Dysprosium(III) combined with N,N'-dioxide ligands, have been shown to catalyze cascade reactions to form complex tetracyclic spiroindolines in a highly diastereo- and enantioselective manner. rsc.org Another advanced catalytic method involves gold-catalyzed cyclization, which can achieve high diastereoselectivity in the formation of complex tricyclic indoline systems. nih.gov These catalytic methods offer the advantage of generating significant amounts of chiral product from a small quantity of a chiral catalyst.

Use of Chiral Starting Materials: An alternative strategy leverages the "chiral pool," using enantiomerically pure starting materials derived from natural sources. For instance, the inexpensive and commercially available pyroglutamic acid has been used as a chiral scaffold to prepare enantiomerically pure tricyclic indolines. nih.gov This approach embeds stereochemical information from the outset of the synthetic sequence, which is then carried through to the final indoline product.

Biocatalysis: Enzymes represent a powerful tool for asymmetric synthesis due to their inherent chirality and high selectivity. Engineered enzymes, such as variants of cytochrome P450, have been developed to perform regio- and stereoselective C–H functionalization on N-substituted indolines. chemrxiv.org This biocatalytic approach can introduce functionality with high enantioselectivity (e.g., 92-96% ee) and offers a green and efficient alternative to traditional chemical methods. chemrxiv.org

These methodologies provide a robust toolkit for chemists to access enantiomerically pure indoline frameworks, a critical capability for the synthesis of complex and stereochemically defined molecules.

Table 2: Methodologies for Asymmetric Synthesis of Indoline Frameworks

| Strategy | Key Component | Example/Principle | Typical Outcome |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric [2+4] cycloaddition of 3-vinylindoles. mdpi.com | High enantioselectivity (up to 98% ee). mdpi.com |

| Metal Catalysis | Chiral N,N'-dioxide–Dy(III) complex | Asymmetric cascade reaction to form polycyclic spiroindolines. rsc.org | High diastereo- and enantioselectivity. rsc.org |

| Chiral Pool Synthesis | Pyroglutamic Acid | Use of an inexpensive, enantiopure starting material. nih.gov | Formation of enantiomerically pure tricyclic indolines. nih.gov |

| Biocatalysis | Engineered Cytochrome P450 Enzymes | Stereoselective C–H functionalization of N-substituted indolines. chemrxiv.org | High enantioselectivity (92-96% ee) and regioselectivity. chemrxiv.org |

Chemical Reactivity and Mechanistic Studies of 4 Methoxyindoline Systems

Reactivity of the Indoline (B122111) Nitrogen Atom (N-1)

The nitrogen atom at the N-1 position of the indoline ring is a key center for reactivity, participating in a range of nucleophilic and redox reactions.

The N-1 atom of the 4-methoxyindoline system possesses significant nucleophilic character, readily participating in alkylation and acylation reactions. The electron-donating nature of the 4-methoxy group enhances the electron density of the aromatic ring, which in turn can influence the nucleophilicity of the nitrogen atom.

Alkylation: The alkylation of amines is a fundamental process for forming carbon-nitrogen bonds. nih.gov In the context of indoline systems, N-alkylation proceeds via nucleophilic attack of the nitrogen lone pair on an alkyl halide or another suitable electrophile. youtube.com While primary and secondary amines can be challenging to alkylate selectively due to the increasing nucleophilicity of the product amines, specific strategies can be employed to control the reaction. nih.gov For instance, the use of N-aminopyridinium salts as ammonia (B1221849) surrogates allows for a self-limiting alkylation that selectively produces secondary amines. nih.gov

Acylation: N-acylation is a common transformation for indoline derivatives, often employed to install protecting groups or to synthesize photolabile compounds. tandfonline.comnih.gov The reaction typically involves treating the indoline with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. The low nucleophilicity of the indole (B1671886) nitrogen can make N-acylation challenging, but it is a feasible and important reaction. rsc.org For example, 1-acetyl-4-methoxyindoline is a key intermediate in the synthesis of photolabile precursors. tandfonline.com The acylation step is crucial as the N-acyl group plays a significant role in subsequent reactions, such as directing electrophilic substitution and enabling photochemical transformations. tandfonline.comresearchgate.net

| Reactant | Acylating Agent | Product | Significance | Reference |

|---|---|---|---|---|

| 4-Methoxyindoline | Acetyl Chloride | 1-Acetyl-4-methoxyindoline | Precursor for nitration studies and synthesis of photolabile compounds. | tandfonline.com |

| 4-Methoxyindoline derivative | Amino acid chloride (protected) | 1-Acyl(amino acid)-4-methoxyindoline | Intermediate for the synthesis of caged glutamate (B1630785) precursors. | tandfonline.com |

Amine radical cations are reactive intermediates that can be generated from amines through a one-electron oxidation process, often facilitated by visible light photoredox catalysis. nih.gov These species can undergo several downstream reactions, leading to the formation of iminium ions or α-amino radicals. nih.gov

In studies of related methoxy-substituted indoles, UV irradiation can induce the cleavage of the N-H bond, leading to the formation of an indolyl radical. researchgate.netnih.gov Computational studies on these radicals show that the highest spin densities are located at the N-1 and C-3 positions, indicating these sites are the most reactive. nih.gov While these studies focus on indole rather than indoline, they provide insight into the potential reactivity of radical species derived from the 4-methoxyindoline core. The radical cation of the amine can be deprotonated to form an α-amino radical, which is a nucleophilic species that can add to electron-deficient alkenes. nih.gov Alternatively, the radical cation can lead to an electrophilic iminium ion, which can be intercepted by various nucleophiles. nih.gov

Electrophilic Substitution Patterns on the Methoxy-Substituted Aromatic Ring

The aromatic ring of 4-methoxyindoline is activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) group. The position of substitution is directed by the combined electronic effects of the methoxy group and the annulated pyrrolidine (B122466) ring.

The nitration of 1-acyl-4-methoxyindolines has been studied as a key step in the synthesis of photolabile "caged" compounds. tandfonline.com The regioselectivity of this reaction is of critical importance, as the position of the nitro group determines the photochemical properties of the final product. tandfonline.com

When 1-acyl-4-methoxyindoline derivatives are treated with nitrating agents, substitution occurs preferentially at the C-7 position. tandfonline.com For example, nitration of 1-acetyl-4-methoxyindoline (3a) yielded a mixture of the 7-nitro (2a) and 5-nitro (4) isomers. tandfonline.com The formation of the 7-nitro isomer is crucial for the desired photochemical activity, as oxygen transfer occurs from the 7-nitro group to the adjacent 1-acyl group during photolysis. tandfonline.com

Initial nitration conditions using sodium nitrate (B79036) in trifluoroacetic acid (TFA) produced the 5- and 7-nitro isomers in approximately a 1:1 ratio. tandfonline.com However, optimized conditions have been developed to favor the formation of the desired 7-nitro isomer. This regioselectivity is attributed to the directing effects of the 4-methoxy group and the N-acyl group, which activate the aromatic ring and influence the position of electrophilic attack. The methoxy group is a strong ortho-, para-director, which would activate positions 5 and 3 (part of the pyrrolidine ring). The N-acyl group, being part of the five-membered ring fused to the benzene (B151609) ring, also influences the substitution pattern. The observed preference for the 7-position highlights the complex interplay of electronic and steric factors governing the reaction's outcome.

| Substrate | Nitration Conditions | Isomer Ratio (7-nitro : 5-nitro) | Significance of 7-nitro isomer | Reference |

|---|---|---|---|---|

| 1-Acetyl-4-methoxyindoline | NaNO₃ in TFA | ~1 : 1 | Required for photolabile properties. | tandfonline.com |

| 1-Acyl(amino acid)-4-methoxyindoline | NaNO₃ in TFA | ~1 : 1 | Key precursor for caged l-glutamate. | tandfonline.com |

Photochemical Transformations of N-1 Acylated 4-Methoxyindoline Derivatives

N-acylated 7-nitroindolines are a class of compounds known for their photolytic properties, making them useful as photocleavable protecting groups or "caged" compounds for the light-induced release of biologically active molecules. nih.govacs.org

The presence of a 4-methoxy group has been shown to have a beneficial effect on the photochemical efficiency of 1-acyl-7-nitroindoline systems. researchgate.net The photolysis of these compounds, typically induced by UV light (e.g., 350 nm), leads to the release of the acylated species. The efficiency of this process is quantified by the quantum yield (Φ), which is the number of molecules undergoing a specific photoreaction per photon absorbed.

Studies have demonstrated that the 4-methoxy substituent enhances the efficiency of photolysis compared to unsubstituted or differently substituted analogues. For instance, the photolysis efficiency of 1-acyl-4-methoxy-7-nitroindoline was improved compared to related compounds. researchgate.net However, excessive electron-donation can be detrimental; for example, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to irradiation, suggesting that an optimal electronic balance is required for efficient photolysis. researchgate.net The 4-methoxy group appears to provide this balance, enhancing the desired photochemical pathway without diverting the excited state into non-productive routes. researchgate.net Further substitution, such as the introduction of a second nitro group at the 5-position in 1-acetyl-4-methoxy-5,7-dinitroindoline, can also lead to improved photolysis efficiency in aqueous solutions. researchgate.net

Other Significant Transformation Pathways (e.g., C-H Functionalization on the Indoline Ring)

The direct functionalization of carbon-hydrogen (C-H) bonds on the indoline ring represents a powerful and atom-economical strategy for molecular diversification, circumventing the need for pre-functionalized substrates. While C-H activation of the related aromatic indole scaffold is extensively studied, achieving regioselective functionalization on the electron-rich benzene ring of the saturated indoline system presents unique challenges due to the lower intrinsic reactivity of its C(sp²)–H bonds. Research in this area has primarily focused on transition metal-catalyzed reactions guided by directing groups installed on the indoline nitrogen. These directing groups position the metal catalyst in proximity to a specific C-H bond, typically at the C7 position, enabling selective activation and subsequent bond formation.

Detailed Research Findings

Recent studies have demonstrated the viability of this approach using various transition metals and coupling partners. The core principle involves the installation of a coordinating group on the indoline nitrogen, which then chelates to a metal catalyst and facilitates the oxidative addition of the ortho C-H bond (at C7) to the metal center. This metallacyclic intermediate then engages with a coupling partner to form the final product.

One significant advancement is the cobalt(III)-catalyzed hydroarylation of Michael acceptors with N-acyl indolines, which selectively functionalizes the C7 position. acs.org This method employs a weakly coordinating amide group as the director, showcasing the reaction's utility for forging new carbon-carbon bonds. The protocol is effective for a range of Michael acceptors, providing access to C7-alkylated indoline derivatives. acs.org

Another key development involves the regioselective introduction of succinimide (B58015) groups at the C7 position of indolines. nih.gov This transformation is also achieved through a directing group-assisted strategy under mild conditions, highlighting the potential for installing complex and biologically relevant moieties onto the indoline core. nih.gov While this study also explored the reactivity of indolines leading to C2-substituted indoles via an oxidation cascade, its findings on direct C7-functionalization of the indoline ring are particularly noteworthy. nih.gov

These directed C-H functionalization strategies represent a significant pathway for elaborating the indoline scaffold. The choice of catalyst, directing group, and reaction conditions allows for controlled and selective transformations on the otherwise unreactive benzene portion of the molecule. While specific examples utilizing 4-methoxyindoline are not extensively documented in this context, the principles established with unsubstituted and other substituted indolines provide a clear and viable blueprint for the C7-functionalization of 4-methoxyindoline systems. The methoxy group at the C4 position would primarily exert an electronic influence on the benzene ring, but the regioselectivity would be overwhelmingly controlled by the N-linked directing group.

Table 1: Examples of C-H Functionalization on the Indoline Ring

| Indoline System | Directing Group (DG) | Catalyst System | Coupling Partner | Position of Functionalization | Product Type | Ref. |

| N-Acyl Indoline | Amide | Cobalt(III) | Michael Acceptors | C7 | C7-Alkylated Indoline | acs.org |

| N-Acyl Indoline | Amide | Transition Metal | Maleimides | C7 | C7-Succinimide Indoline | nih.gov |

Derivatization and Structural Modification of the 4 Methoxyindoline Core

Introduction of Functional Groups at the Aromatic Moiety (e.g., Halogenation)

The aromatic ring of the 4-methoxyindoline core is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule. Halogenation is a common and synthetically useful transformation in this context.

The methoxy (B1213986) group at the 4-position is an ortho-, para-directing group due to its electron-donating nature through resonance. This directing effect, combined with the inherent reactivity of the indole (B1671886) nucleus, dictates the regioselectivity of halogenation. The positions most susceptible to electrophilic attack are C5 and C7. The outcome of the halogenation reaction can be controlled by the choice of halogenating agent, solvent, and reaction conditions.

Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The reactions are typically carried out in a suitable solvent, such as dichloromethane or acetonitrile. The introduction of a single halogen atom can be achieved under mild conditions, while the use of excess halogenating agent or harsher conditions can lead to di- or even tri-halogenated products.

Table 1: Representative Examples of Halogenation of Methoxy-Activated Indoles

| Entry | Substrate | Halogenating Agent | Product(s) | Reference |

| 1 | 4,6-Dimethoxyindole | N-Bromosuccinimide (NBS) | 7-Bromo-4,6-dimethoxyindole | |

| 2 | 4,6-Dimethoxy-3-phenylindole | N-Bromosuccinimide (NBS) / Silica | 2,7-Dibromo-4,6-dimethoxy-3-phenylindole | |

| 3 | 2-Trifluoromethylindole | N-Chlorosuccinimide (NCS) | 3-Chloro-2-trifluoromethylindole |

Note: This table presents representative examples of halogenation on methoxy-activated indole systems to illustrate the principles of regioselectivity. Specific data for 4-methoxyindoline was not available in the searched literature.

Side Chain Modifications on N-1 Substituted Derivatives

The nitrogen atom of the indoline (B122111) ring (N-1) is a key site for introducing a wide variety of side chains, which can significantly impact the biological activity and physicochemical properties of the resulting derivatives. N-alkylation is a fundamental method for introducing these side chains.

The N-alkylation of indoles and indolines can be achieved through various methods, including reaction with alkyl halides, reductive amination, and transition metal-catalyzed cross-coupling reactions. The choice of method depends on the nature of the side chain to be introduced and the desired complexity of the final molecule.

For simple alkyl side chains, reaction with an appropriate alkyl halide in the presence of a base is a common approach. More complex side chains can be installed using methodologies such as copper-catalyzed N-alkylation with N-tosylhydrazones. Furthermore, enantioselective methods for N-alkylation have been developed to produce chiral N-functionalized indoles.

Once an N-1 side chain is in place, it can be further modified to introduce additional functional groups or to build more complex molecular architectures. These modifications can include reactions such as oxidation, reduction, amidation, and various coupling reactions, depending on the functional groups present in the side chain.

Table 2: Representative Examples of N-Alkylation of Indoles

| Entry | Indole Derivative | Alkylating Agent | Catalyst/Conditions | Product | Reference |

| 1 | Indole | N-Tosylhydrazone | Copper Iodide, Potassium Hydroxide | N-Alkylated Indole | |

| 2 | Indoline | α,β-Unsaturated Ketone | Thiourea-based Organocatalyst | N-Alkylated Indoline | |

| 3 | 4,7-Dihydroindole | β,γ-Unsaturated α-Keto Ester | Chiral N-Triflyl Phosphoramide | N-Alkylated Indole |

Note: This table provides examples of N-alkylation on various indole-related scaffolds to demonstrate the diversity of applicable methods. Specific data for N-1 substituted 4-methoxyindoline derivatives was not available in the searched literature.

Applications of the 4 Methoxyindoline Scaffold As a Synthetic Intermediate

A Key Player in the Design and Synthesis of Photo-Activatable ("Caged") Molecules

The 4-methoxyindoline moiety is a fundamental component in the construction of "caged" molecules. These are compounds in which a biologically active molecule is rendered temporarily inert by being chemically linked to a photolabile protecting group. The active molecule can then be released with precise spatial and temporal control by the application of light. The 4-methoxy-7-nitroindolinyl (MNI) group, derived from the 4-methoxyindoline scaffold, has emerged as a particularly effective caging group.

Precursors for Photoreleasable Neurotransmitters (e.g., Caged GABA)

A significant application of the 4-methoxyindoline scaffold is in the synthesis of caged neurotransmitters, such as MNI-caged γ-aminobutyric acid (GABA). researchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, and the ability to control its release with light allows researchers to study neural circuits with high precision.

The MNI caging group offers several advantages over other photolabile protecting groups. MNI-caged compounds are highly resistant to hydrolysis, ensuring their stability in aqueous physiological environments. nih.govresearchgate.net The photorelease of the active molecule is a rapid and efficient process. For instance, the photolysis of MNI-caged L-glutamate has a half-time of less than or equal to 0.26 milliseconds. nih.govresearchgate.net

Furthermore, the introduction of the methoxy (B1213986) group at the 4-position of the indoline (B122111) ring enhances the efficiency of the photorelease. MNI-caged L-glutamate is approximately 2.5 times more efficient at releasing L-glutamate upon photolysis compared to its non-methoxylated counterpart, 7-nitroindolinyl (NI)-caged L-glutamate. nih.govresearchgate.netrndsystems.comtocris.com This increased efficiency is reflected in its higher quantum yield, which is in the range of 0.065-0.085 for MNI-caged L-glutamate. rndsystems.comtocris.com

The properties of MNI-caged neurotransmitters make them powerful tools for neuroscience research, enabling the precise mapping of neurotransmitter receptor distribution and the study of synaptic transmission. While MNI-caged L-glutamate has been shown to be a strong antagonist of GABA-A receptors at concentrations typically used for two-photon uncaging, the development of such caged compounds remains a critical area of research. nih.govfrontiersin.org

| Property | MNI-caged L-glutamate | Reference |

| Photolysis half-time | ≤ 0.26 ms | nih.govresearchgate.net |

| Quantum Yield | 0.065 - 0.085 | rndsystems.comtocris.com |

| Hydrolytic Stability | High | nih.govresearchgate.net |

| Efficiency vs. NI-caged | ~2.5 times more efficient | nih.govresearchgate.netrndsystems.comtocris.com |

A Building Block in the Construction of Diverse Heterocyclic Frameworks

The indoline core, including the 4-methoxy substituted variant, is a privileged scaffold in medicinal chemistry and serves as a foundational element for the synthesis of a wide array of heterocyclic frameworks. The dearomatization of indoles, including those with methoxy substituents, through cycloaddition reactions is a powerful strategy for constructing complex, three-dimensional molecules from simple, planar aromatic precursors. nih.gov

For instance, Zn(II)-catalyzed divergent formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes provide access to functionalized polycyclic fused indolines. nih.gov The specific substitution pattern on the indole (B1671886) and diazadiene substrates can direct the reaction towards different isomeric products, highlighting the versatility of this approach in generating molecular diversity. nih.gov These cycloaddition strategies are characterized by their high step- and atom-economy, offering an efficient route to novel heterocyclic scaffolds.

Intermediates for Complex 1,4-Substituted Cyclic Amine Derivatives

While direct examples of 4-methoxyindolin-1-amine being used to create 1,4-substituted cyclic amines are not extensively documented, the broader class of indolines and related cyclic amines are crucial intermediates in the synthesis of such structures. The synthesis of 1,4-disubstituted piperidines and piperazines, for example, often involves multi-step sequences where a pre-formed cyclic amine is functionalized. The structural features of the 4-methoxyindoline scaffold could, in principle, be incorporated into synthetic routes to generate novel 1,4-substituted cyclic amine derivatives with potential biological activity.

Contribution to the Synthesis of Advanced Organic Scaffolds

The 4-methoxyindoline scaffold contributes to the synthesis of advanced organic scaffolds that are often found in natural products and pharmaceutically active compounds. The construction of fused indoline ring systems is a key strategy in the total synthesis of various alkaloids. frontiersin.org Methodologies such as the interrupted Fischer indolization can be employed to build the fused indoline core, which is present in a multitude of bioactive molecules. frontiersin.org

Furthermore, the dearomatization of indoles provides a direct pathway to the indoline scaffold, which can then be further elaborated into more complex polycyclic structures. nih.gov The development of novel catalytic methods for the dearomatizing cyclization of indole derivatives continues to expand the toolkit available to synthetic chemists for the construction of intricate molecular architectures with potential applications in drug discovery and materials science. nih.gov

Theoretical and Computational Chemistry Investigations of 4 Methoxyindoline Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly those based on Density Functional Theory (DFT), have become standard tools for the theoretical investigation of the structures and electronic properties of indoline (B122111) and indole (B1671886) derivatives. DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying complex molecular systems.

Analysis of Electronic Structure and Energetics

DFT calculations are widely used to determine the geometric and electronic structures of indole derivatives. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation. Key electronic properties derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap generally indicates higher reactivity.

For instance, in studies of various substituted indoles, DFT calculations at the B3LYP/6-311+G** level have been used to determine thermochemical parameters like enthalpy and Gibbs free energy to assess the relative stability of different isomers. Analysis of the electronic structure of indoline dyes has shown that the energy levels of the HOMO and LUMO are crucial for processes like electron injection in dye-sensitized solar cells. Theoretical investigations on indole radical cations have revealed that the spin density distribution is sensitive to the type of substituent (electron-donating vs. electron-withdrawing), which in turn affects their subsequent reactions.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indole Derivatives Data is illustrative and based on findings for various indole systems, not specifically 4-Methoxyindolin-1-amine.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Indoline Dyes | -4.93 to -4.98 | -2.50 to -2.59 | ~2.37 to 2.43 | DFT/B3LYP/6-31g(d) |

| Indole Isomers | -5.20 to -5.34 | -0.90 to -1.04 | ~4.26 to 4.30 | DFT/B3LYP/6-311+G |

| Indole (Parent) | -5.20 | -0.13 | 5.07 | DFT/B3LYP/6-311+G |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR related to electronic transitions or bonding)

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Vis) by calculating vertical excitation energies and oscillator strengths. This method has been successfully applied to study the absorption spectra of sensitizing dyes for solar cells, showing good agreement with experimental data. For example, TD-DFT calculations on indole derivatives have been used to assign strong peaks in the UV-Vis spectra to specific electronic transitions, such as HOMO→LUMO transitions.

Furthermore, DFT calculations are employed to predict vibrational (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts. The gauge-independent atomic orbital (GIAO) method is commonly used to compute NMR chemical shifts, and the results often show a strong correlation with experimental values for indole derivatives. Theoretical calculations of vibrational frequencies also typically align well with experimental FT-IR and FT-Raman spectra, aiding in the assignment of different vibrational modes.

Mechanistic Insights into Reaction Pathways and Transition States

DFT is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energy barriers (activation energies) can explain the kinetics and feasibility of different reaction pathways.

For example, DFT calculations have been used to investigate the mechanism of palladium-based cyclization reactions to form indole derivatives, identifying the rate-determining step by calculating the barrier height of the transition state. In studies of cycloaddition reactions involving indoles, DFT has been used to distinguish between concerted and stepwise mechanisms. For the cobalt-catalyzed C4-alkenylation of 3-acetylindole, DFT calculations revealed that the reaction proceeds through four steps: C-H activation, olefin insertion, β-hydride elimination, and catalyst regeneration, with olefin insertion being the rate-determining step that governs regioselectivity.

Molecular Modeling and Dynamics Simulations

While quantum mechanical methods provide detailed electronic information, molecular modeling and dynamics simulations are used to explore the conformational landscape and interactions of molecules over time.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of a molecule are key to its function. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and the energy barriers between them. For cyclic systems like the indoline ring, this involves determining the preferred puckering of the five-membered ring. Substitutions on the ring can impose steric and stereoelectronic effects that modulate these conformational equilibria.

Molecular mechanics force fields can be used to predict the energies of different conformers. Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms in a molecule or a system of molecules over time. MD simulations can reveal how a molecule like this compound might interact with other molecules, such as solvent molecules or biological receptors. These simulations have been used to show the stability of ligand-receptor complexes involving indole derivatives.

Photophysical Property Predictions (e.g., Two-Photon Absorption Cross-Sections and Uncaging Efficiency)

Computational methods are also employed to predict photophysical properties, such as two-photon absorption (2PA). 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons. The 2PA cross-section (σ₂) is a measure of the probability of this event occurring and is typically reported in Göppert-Mayer (GM) units.

The calculation of 2PA cross-sections can be performed using quadratic response theory within TD-DFT or with coupled cluster methods. These calculations depend on several factors, including the transition dipole moments between the ground state and excited states, and between different excited states. While specific data for this compound is not available, theoretical studies on other organic chromophores demonstrate that computational chemistry can predict 2PA properties and explain how molecular structure influences them. For example, calculations can reveal how the arrangement of electron donor and acceptor groups within a molecule can lead to exceptionally large 2PA cross-sections. The prediction of uncaging efficiency, which relates to the quantum yield of a photochemical reaction, would similarly rely on detailed quantum mechanical calculations of the excited state potential energy surfaces to identify the pathways leading to the desired bond cleavage.

Table 2: Illustrative Calculated Photophysical Properties for Organic Dyes This table presents representative data from computational studies on various dye systems to illustrate the types of properties predicted. It is not specific to this compound.

| Compound Type | Excitation Energy (eV) | Oscillator Strength (f) | Calculated 2PA Cross-Section (GM) | Computational Method |

|---|---|---|---|---|

| BODIPY Derivative 1 | ~2.5 | ~0.8 | ~50-100 | CAM-B3LYP |

| BODIPY Derivative 2 | ~1.6 | ~1.2 | >8000 | DFT |

| Quinoidal Diazaacene | ~1.4 | N/A | >14000 | CAM-B3LYP-D3(BJ) |

Advanced Characterization Techniques for Structural and Mechanistic Elucidation

Spectroscopic Techniques for Probing Electronic and Vibrational States Beyond Basic Identification

Advanced spectroscopic techniques offer a deeper insight into the molecular framework of 4-Methoxyindolin-1-amine, detailing the nuances of its electronic and vibrational states.

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of this compound. The presence of the primary amine group (-NH2) gives rise to characteristic N-H stretching vibrations, typically observed as two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretches. nih.gov The N-H bending vibration is expected in the 1650-1580 cm⁻¹ range. nih.gov Furthermore, the C-N stretching vibration of the aromatic amine moiety would likely appear in the 1335-1250 cm⁻¹ region. nih.gov The methoxy (B1213986) group (-OCH3) would exhibit a characteristic C-O stretching band, while the aromatic ring will have its own set of C-H and C=C vibrational modes. Computational approaches, such as Density Functional Theory (DFT), can be used to theoretically calculate the vibrational frequencies, aiding in the precise assignment of experimental IR and Raman spectra.

To investigate the electronic states, Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic ring and n-π* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. The position and intensity of these absorption maxima provide information about the conjugated system and the electronic environment of the chromophores. Fluorescence spectroscopy can reveal information about the excited states of the molecule. Upon excitation at an appropriate wavelength, the compound may emit light at a longer wavelength, and the characteristics of this emission, such as the quantum yield and lifetime, are sensitive to the molecular structure and its environment.

Table 1: Characteristic Infrared Spectroscopy Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 |

| Primary Amine (-NH₂) | N-H Bend | 1650-1580 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

| Methoxy (-OCH₃) | C-O Stretch | ~1250 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

| Aromatic Ring | C-H Stretch | >3000 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the this compound molecule. Furthermore, it reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound is not publicly available, analysis of related indoline (B122111) derivatives provides valuable insights into its expected solid-state structure. For instance, the crystal structure of other functionalized indolines reveals typical bond lengths and angles for the indoline core. The C-N bond lengths within the five-membered ring and the bond connecting the amine group to the ring are of particular interest. The planarity of the indoline ring system and the conformation of the amine and methoxy substituents can be precisely determined.

In the crystal lattice, it is anticipated that the primary amine group of this compound would act as a hydrogen bond donor, forming intermolecular hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen or oxygen atoms. These interactions play a crucial role in stabilizing the crystal structure. The aromatic rings may also engage in π-π stacking interactions, further influencing the molecular packing.

Table 2: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Key Bond Lengths | C-N, C-O, C-C | Provides insight into bonding and electronic effects. |

| Key Bond Angles | Angles within the indoline ring | Defines the geometry of the molecule. |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking | Determines the packing and stability of the crystal. |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of potential isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

For purity assessment, a reversed-phase HPLC method is commonly developed. This involves using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The method would be validated to ensure it can separate the target compound from any starting materials, byproducts, or degradation products. The use of a photodiode array (PDA) or mass spectrometric (MS) detector can aid in the identification of impurities.

Since this compound possesses a chiral center at the nitrogen atom of the amine group (if it were, for example, substituted to create a stereocenter) or if other chiral centers are present in derivatives, the separation of enantiomers is crucial. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective technique for this. Polysaccharide-based CSPs are often successful in resolving chiral amines. researchgate.net The choice of mobile phase, typically a mixture of an alkane and an alcohol, is critical for achieving optimal separation.

Gas chromatography can also be utilized for the analysis of this compound, particularly for assessing volatile impurities. Due to the polar nature of amines, which can lead to peak tailing on standard GC columns, derivatization or the use of specialized base-deactivated columns is often necessary. labrulez.com Chiral GC columns can also be employed for the separation of enantiomers, often after derivatization of the amine group.

Table 3: Overview of Advanced Chromatographic Methods for this compound

| Technique | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Stationary Phase: C18; Mobile Phase: Acetonitrile/Water or Methanol/Water with additives; Detection: UV, MS |

| Chiral HPLC | Enantiomer Separation | Stationary Phase: Chiral Stationary Phase (e.g., polysaccharide-based); Mobile Phase: Hexane/Isopropanol |

| Gas Chromatography (GC) | Purity Assessment (volatile impurities) | Column: Base-deactivated capillary column; Detector: Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Chiral GC | Enantiomer Separation | Column: Chiral capillary column; often requires derivatization |

Future Research Directions and Emerging Paradigms for the 4 Methoxyindoline Scaffold

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-aminoindolines, such as 4-Methoxyindolin-1-amine, presents a unique chemical challenge. Future research would need to focus on developing novel and sustainable methods for its preparation. Current synthetic strategies for substituted indolines often involve metal-catalyzed couplings, photocatalyzed radical additions, and various cyclization reactions. acs.orgnih.gov A key research direction would be the adaptation of these methods for the introduction of the N-amine functionality.

Green chemistry approaches would be paramount in this endeavor. Methodologies that are metal-free, utilize photocatalysis, and operate under mild conditions would be highly desirable. acs.orgnih.gov One potential avenue could be the development of a one-pot synthesis from readily available starting materials, which would improve efficiency and reduce waste. researchgate.net The exploration of mechanochemical methods, which have shown promise for greener synthesis of related heterocyclic compounds, could also be a fruitful area of investigation. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Advantages | Key Research Challenge |

| Photocatalyzed Radical Cyclization | Metal-free, mild conditions, high functional group tolerance. acs.orgnih.gov | Development of precursors suitable for generating the N-amino functionality. |

| Intramolecular Cycloaddition | Modular approach allowing for diverse substitution patterns. nih.gov | Synthesis of the necessary acyclic precursors bearing the methoxy (B1213986) and N-amine groups. |

| Reductive Amination of a Ketone Precursor | Direct introduction of the amine group. | Synthesis and stability of the corresponding 4-methoxyindolin-1-one. |

| Green Ball-Milling Protocols | Reduced solvent usage, potentially improved yields. researchgate.net | Optimization of reaction conditions for N-N bond formation. |

Exploration of New Catalytic Transformations for Enhanced Selectivity and Efficiency

Once a reliable synthesis of this compound is established, the exploration of its reactivity through new catalytic transformations will be crucial. The indoline (B122111) core is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it is of great importance. nih.govnih.gov Research in this area would likely focus on catalyst-controlled C-H functionalization to introduce substituents at various positions on the indoline ring with high regio- and stereoselectivity. nih.govchemrxiv.org

The development of chiral catalysts for asymmetric transformations would be a significant advancement, allowing for the synthesis of enantiomerically pure derivatives, which is often critical for biological applications. nih.gov Given the presence of the methoxy group on the benzene (B151609) ring, studies into how this electron-donating group influences the regioselectivity of catalytic reactions, such as arylation, alkylation, or olefination, would be essential. nih.gov Furthermore, catalysts that can selectively activate and cleave the N-N bond could open up novel reaction pathways for further derivatization. researchgate.net

Expansion into Advanced Organic Materials and Functional Molecules

The unique electronic properties of the indoline scaffold suggest that this compound and its derivatives could have applications in the field of advanced organic materials. The electron-rich nature of the methoxy-substituted benzene ring combined with the nitrogen-containing heterocyclic system could be exploited in the design of organic electronic materials. acs.org

Future research could explore the synthesis of polymers or oligomers incorporating the 4-methoxyindoline-1-amine unit for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The N-amine functionality provides a handle for further modification, allowing for the tuning of the electronic and photophysical properties of the resulting materials. The synthesis of novel dyes and fluorescent probes based on this scaffold could also be a promising avenue of investigation.

Deeper Theoretical Understanding of Structure-Reactivity Relationships within the Indoline Framework

Computational studies will be indispensable for guiding and complementing experimental work on this compound. Density Functional Theory (DFT) calculations could be employed to investigate the compound's electronic structure, stability, and reactivity. researchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of selective functionalization reactions. researchgate.net

A deeper theoretical understanding of the impact of the 4-methoxy and 1-amine substituents on the geometry and aromaticity of the indoline ring system is needed. Frontier molecular orbital (HOMO-LUMO) analysis could provide insights into its charge-transfer properties and potential as a building block for organic electronic materials. researchgate.net Furthermore, computational modeling of reaction mechanisms for its synthesis and subsequent transformations would be crucial for optimizing reaction conditions and developing more efficient catalytic systems. acs.org

Table 2: Key Parameters for Theoretical Investigation of this compound

| Computational Method | Property to Investigate | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, stability. researchgate.net | Predict reactivity and guide synthetic efforts. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, charge distribution. researchgate.net | Assess potential for use in organic electronics. |

| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites for electrophilic/nucleophilic attack. researchgate.net | Inform the design of selective functionalization strategies. |

| Quantum Chemical Calculations | Reaction pathways and transition states. nih.gov | Optimize synthetic routes and catalyst design. |

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxyindolin-1-amine?

A typical synthesis involves reacting indoline derivatives with methoxy-containing reagents under controlled conditions. For example, Scheme 1 in outlines a two-step process: (i) treatment with POCl₃ under reflux, followed by (ii) coupling with 4-methoxy-N-methylaniline in BuOH with catalytic HCl . Advanced purification techniques, such as column chromatography (e.g., n-hexane:ethyl acetate eluent), ensure high yields and purity, as demonstrated in analogous protocols for methoxy-substituted indole derivatives .

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Researchers employ a combination of analytical methods:

- Nuclear Magnetic Resonance (NMR) to verify proton environments and substituent positions.

- X-ray crystallography to resolve molecular geometry, as shown in for a structurally related methoxyphenyl compound .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and functional groups.

Advanced Research Questions

Q. How do structural modifications at specific positions of the indole ring affect the biological activity of this compound derivatives?

highlights the importance of substituent positioning in microtubulin inhibition. For instance, substituting the methoxy group at the 4-position of the indoline scaffold enhances binding affinity to tubulin, while modifications at the 5- or 6-positions may reduce activity due to steric hindrance . Methodologically, structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., varying substituents like halogens or alkyl chains) followed by bioassays (e.g., cytotoxicity testing) to quantify potency.

Q. What strategies are employed to resolve contradictions in spectroscopic data during the characterization of this compound analogs?

Contradictions often arise from overlapping NMR signals or ambiguous mass spectral fragmentation. To address this:

- Multi-technique validation : Cross-validate using IR spectroscopy, 2D-NMR (COSY, HSQC), and computational modeling (e.g., DFT calculations) .

- Crystallographic data : As in , X-ray structures provide definitive proof of regiochemistry and stereochemistry for methoxy-substituted compounds .

- Comparative analysis : Benchmark spectral data against structurally characterized analogs from databases like PubChem or Reaxys .

Q. What role does the methoxy group play in the stability and reactivity of this compound under oxidative conditions?

The methoxy group’s electron-donating nature stabilizes the aromatic ring against electrophilic attack but may increase susceptibility to oxidative demethylation. For example, describes using m-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ at 253 K to selectively oxidize indole derivatives without degrading the methoxy substituent . Controlled experiments under varying pH and temperature conditions are critical to mapping degradation pathways.

Methodological Considerations

- Synthetic Optimization : Reflux time, solvent polarity (e.g., BuOH vs. CH₂Cl₂), and catalyst selection (e.g., HCl vs. Pd-based catalysts) significantly impact yield and selectivity .

- Data Reproducibility : Adhere to standardized protocols for spectroscopic analysis and document reaction conditions meticulously to enable cross-study comparisons.

- Ethical Data Sharing : While not directly chemical, underscores the importance of anonymizing datasets when publishing structural or biological data involving proprietary compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.